

Application Notes and Protocols for Utilizing GSK343 in ChIP-seq Experiments

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Compound of Interest				
Compound Name:	GSK343			
Cat. No.:	B607833	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **GSK343**, a potent and selective inhibitor of the histone methyltransferase EZH2, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of **GSK343**, presents its effects on histone methylation, and provides a detailed protocol for its application in ChIP-seq to enable researchers to effectively investigate the epigenetic landscape modulated by EZH2.

Mechanism of Action

GSK343 is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] By competitively binding to the SAM-binding pocket of EZH2, GSK343 effectively blocks its methyltransferase activity, leading to a global decrease in H3K27me3 levels.[1] This inhibition of EZH2 activity can reactivate the expression of silenced tumor suppressor genes, making GSK343 a valuable tool for cancer research.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **GSK343** activity and its effects on cell lines, as reported in various studies.



Table 1: In Vitro Inhibitory Activity of GSK343

Target	IC50	Selectivity	Reference
EZH2	4 nM	>1000-fold vs. other HMTs (except EZH1: 60-fold)	[3][4]
H3K27 methylation (HCC1806 cells)	<200 nM	-	[3]

Table 2: Effect of GSK343 on Cell Proliferation and Viability

Cell Line	Assay	IC50 / Effective Concentration	Treatment Duration	Reference
LNCaP (Prostate Cancer)	Growth Assay	2.9 μΜ	6 days	[4][5]
HeLa (Cervical Cancer)	Growth Assay	13 μΜ	Not Specified	[5]
SiHa (Cervical Cancer)	Growth Assay	15 μΜ	Not Specified	[5]
U87, LN229 (Glioma)	Sphere Formation	5 μΜ	5 days	[1][6]
T24R, 5637R (Bladder Cancer)	Viability Assay	20 μΜ	Not Specified	[7]

Table 3: Cellular Effects of **GSK343** Treatment

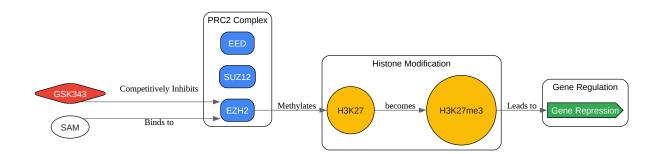


Cell Line	GSK343 Concentration	Treatment Duration	Observed Effect	Reference
U87, LN229 (Glioma)	5 μΜ	8 hours - 3 days	Downregulation of H3K27 methylation	[6]
T24R, 5637R (Bladder Cancer)	20 μΜ	Not Specified	Marked reduction in EZH2 and H3K27me3 expression	[7]

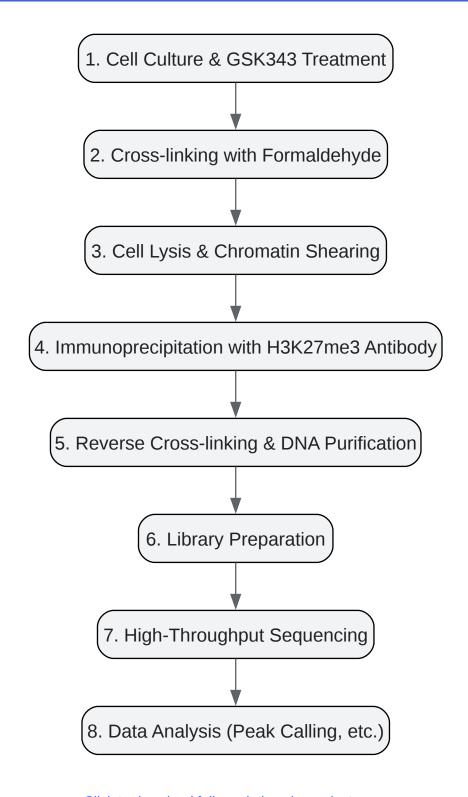
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **GSK343** and the experimental workflow for a typical ChIP-seq experiment utilizing this inhibitor.









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